molecular formula C19H17ClN2O2 B421273 N-(1-acetyl-1H-indol-3-yl)-2-chloro-N-(4-methylphenyl)acetamide CAS No. 182123-30-4

N-(1-acetyl-1H-indol-3-yl)-2-chloro-N-(4-methylphenyl)acetamide

Cat. No.: B421273
CAS No.: 182123-30-4
M. Wt: 340.8g/mol
InChI Key: NGYOGKGATBXFQL-UHFFFAOYSA-N
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Description

N-(1-acetyl-1H-indol-3-yl)-2-chloro-N-(4-methylphenyl)acetamide: is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-acetyl-1H-indol-3-yl)-2-chloro-N-(4-methylphenyl)acetamide typically involves a multi-step process. One common method includes the Fischer indole synthesis followed by N-alkylation. The Fischer indole synthesis is a well-established method for constructing indole rings, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions .

For the specific synthesis of this compound, the following steps are generally followed:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(1-acetyl-1H-indol-3-yl)-2-chloro-N-(4-methylphenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxindole derivatives, while substitution reactions can produce a wide range of substituted indole compounds .

Scientific Research Applications

N-(1-acetyl-1H-indol-3-yl)-2-chloro-N-(4-methylphenyl)acetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(1-acetyl-1H-indol-3-yl)-2-chloro-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The indole core is known to interact with various biological targets, including enzymes and receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    N-(1-acetyl-1H-indol-3-yl)-2-chloro-N-(4-methylphenyl)acetamide: can be compared with other indole derivatives such as:

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer specific chemical and biological properties. The presence of the chloro and acetyl groups, along with the indole core, allows for a wide range of chemical modifications and potential biological activities .

Properties

CAS No.

182123-30-4

Molecular Formula

C19H17ClN2O2

Molecular Weight

340.8g/mol

IUPAC Name

N-(1-acetylindol-3-yl)-2-chloro-N-(4-methylphenyl)acetamide

InChI

InChI=1S/C19H17ClN2O2/c1-13-7-9-15(10-8-13)22(19(24)11-20)18-12-21(14(2)23)17-6-4-3-5-16(17)18/h3-10,12H,11H2,1-2H3

InChI Key

NGYOGKGATBXFQL-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N(C2=CN(C3=CC=CC=C32)C(=O)C)C(=O)CCl

Canonical SMILES

CC1=CC=C(C=C1)N(C2=CN(C3=CC=CC=C32)C(=O)C)C(=O)CCl

Origin of Product

United States

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